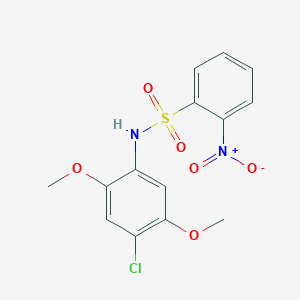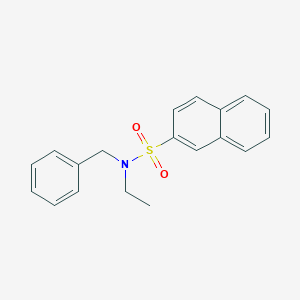![molecular formula C12H19ClN2OS B6037887 2-[4-[(3-Chlorothiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol](/img/structure/B6037887.png)
2-[4-[(3-Chlorothiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(3-Chlorothiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a chlorothiophene moiety and an ethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3-Chlorothiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced via a nucleophilic substitution reaction, where a chlorothiophene derivative reacts with the piperazine intermediate.
Attachment of the Ethanol Group: The final step involves the alkylation of the piperazine nitrogen with an ethanol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-[4-[(3-Chlorothiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chlorothiophene moiety can be reduced to a thiophene derivative.
Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
2-[4-[(3-Chlorothiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 2-[4-[(3-Chlorothiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
類似化合物との比較
Similar Compounds
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Another compound with a chlorothiophene moiety, used for its anti-inflammatory properties.
2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride: Similar structure but with a pyrrolidine ring, used in medicinal chemistry.
Uniqueness
2-[4-[(3-Chlorothiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol is unique due to its combination of a piperazine ring, chlorothiophene moiety, and ethanol group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
2-[4-[(3-chlorothiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2OS/c1-14-4-5-15(8-10(14)2-6-16)9-12-11(13)3-7-17-12/h3,7,10,16H,2,4-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLMXSNFETVJAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=C(C=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2,3-difluorophenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6037806.png)

![5-bromo-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B6037823.png)
amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B6037828.png)
![(2,4-Dimethoxyphenyl)-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methanone](/img/structure/B6037833.png)
![5-[2-(3,5-Ditert-butylphenyl)sulfinylethyl]-2-methylpyridine;oxalic acid](/img/structure/B6037838.png)
![14-Phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B6037840.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B6037844.png)

![2-(3-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B6037868.png)
![N-methyl-N-(2-phenylethyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6037873.png)
![4'-[(4-hydroxy-3-iodo-5-methoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B6037877.png)
![3-[(Benzylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxypiperidin-2-one](/img/structure/B6037895.png)
![3-(4-fluorophenyl)-7-(3-pyridylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6037899.png)
